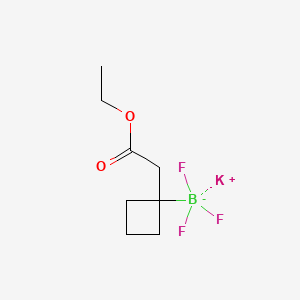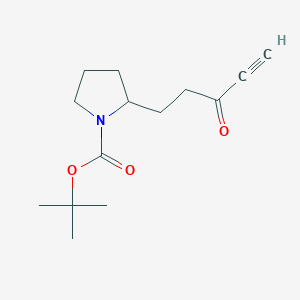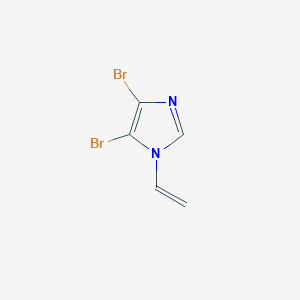
Potassium (1-(2-ethoxy-2-oxoethyl)cyclobutyl)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (1-(2-ethoxy-2-oxoethyl)cyclobutyl)trifluoroborate is a specialized organoboron compound. Organoboron compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling. This compound is valued for its stability and reactivity, making it a useful reagent in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium (1-(2-ethoxy-2-oxoethyl)cyclobutyl)trifluoroborate can be synthesized through the reaction of the corresponding boronic acid with potassium bifluoride (KHF2). This method is efficient and yields a stable trifluoroborate salt . The reaction typically involves mixing the boronic acid with KHF2 in an appropriate solvent under controlled temperature conditions.
Industrial Production Methods
Industrial production of potassium trifluoroborates, including this compound, often involves large-scale reactions using automated systems to ensure consistency and purity. The process includes rigorous quality control measures to maintain the desired chemical properties and stability of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium (1-(2-ethoxy-2-oxoethyl)cyclobutyl)trifluoroborate primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the organoboron compound and an organic halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), organic halides (e.g., aryl bromides or iodides), and bases (e.g., K2CO3).
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Wissenschaftliche Forschungsanwendungen
Potassium (1-(2-ethoxy-2-oxoethyl)cyclobutyl)trifluoroborate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of potassium (1-(2-ethoxy-2-oxoethyl)cyclobutyl)trifluoroborate in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organic halide, forming a palladium complex.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium vinyltrifluoroborate
Uniqueness
Potassium (1-(2-ethoxy-2-oxoethyl)cyclobutyl)trifluoroborate is unique due to its cyclobutyl group, which imparts distinct reactivity and stability compared to other trifluoroborates. This uniqueness makes it particularly valuable in specific synthetic applications where the cyclobutyl moiety is desired .
Eigenschaften
Molekularformel |
C8H13BF3KO2 |
|---|---|
Molekulargewicht |
248.09 g/mol |
IUPAC-Name |
potassium;[1-(2-ethoxy-2-oxoethyl)cyclobutyl]-trifluoroboranuide |
InChI |
InChI=1S/C8H13BF3O2.K/c1-2-14-7(13)6-8(4-3-5-8)9(10,11)12;/h2-6H2,1H3;/q-1;+1 |
InChI-Schlüssel |
ASVJNLAAMNKQSY-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1(CCC1)CC(=O)OCC)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3AS,7aR)-1-isopropyloctahydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B13488145.png)








![N-(2-aminoethyl)-2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]oxy-acetamide](/img/structure/B13488186.png)


